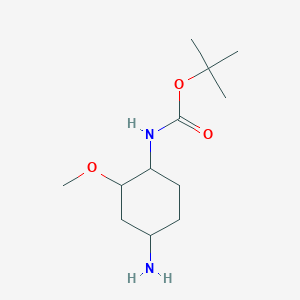

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate: is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method involves the reaction of 4-amino-2-methoxycyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-amino-2-oxo-cyclohexylcarbamate.

Reduction: Formation of 4-amino-2-methoxycyclohexylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Edoxaban

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is primarily known as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant. The compound facilitates the formation of carbamate linkages, which are crucial for the biological activity of Edoxaban, targeting factor Xa in the coagulation cascade. The synthesis involves several steps where this compound reacts with other chemical entities to yield the final drug product .

Biological Mechanisms

Research indicates that this compound can act as an enzyme inhibitor, particularly influencing pathways involved in coagulation and inflammation. Its mechanism involves forming stable complexes with target enzymes, thereby modulating their activity .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity : The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, leading to diverse products with potential applications in medicinal chemistry .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective properties of this compound against amyloid-beta toxicity, a hallmark of Alzheimer's disease. The treated cells showed improved viability compared to controls:

| Group | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| Treated | 62.98 ± 4.92 |

The results suggest that this compound may have therapeutic potential in neurodegenerative conditions by reducing oxidative stress and inflammation .

Case Study 2: Anti-inflammatory Activity

Another research project focused on derivatives of this compound, demonstrating significant anti-inflammatory effects in vivo. Compounds derived from it exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Industrial Applications

In addition to its pharmaceutical uses, this compound is also relevant in:

- Polymer Production : It is used to synthesize specialized polymers with enhanced properties such as biocompatibility and durability.

- Bioconjugation Techniques : The compound can facilitate the attachment of biomolecules for research purposes, aiding in studies related to cellular processes and drug delivery systems .

Mécanisme D'action

The mechanism of action of tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- Tert-butyl N-(4-aminocyclohexyl)carbamate

- Tert-butyl N-(4-iodophenyl)carbamate

Comparison: Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. Compared to tert-butyl N-(4-aminocyclohexyl)carbamate, the methoxy group increases the compound’s solubility and stability. In contrast, tert-butyl N-(4-iodophenyl)carbamate has a different reactivity profile due to the presence of the iodine atom, which can participate in halogen bonding and other interactions .

Activité Biologique

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C12H20N2O3

- CAS Number : 1822550-82-2

- Molecular Weight : 232.30 g/mol

The structure features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl ring substituted with an amino and methoxy group. This unique configuration may contribute to its diverse biological activities.

The biological activity of this compound is hypothesized to involve multiple mechanisms, similar to other carbamate derivatives:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could interact with various receptors, altering their signaling pathways.

- Cellular Effects : Preliminary studies suggest potential anti-inflammatory and antitumor activities, possibly through the modulation of inflammatory mediators and tumor growth factors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Preclinical studies have explored the antitumor effects of similar compounds. The mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis through the modulation of key signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various carbamate derivatives, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant potential as an antibacterial agent.

Case Study: Antitumor Potential

A recent investigation into the antitumor properties revealed that this compound reduces the viability of MDA-MB-231 breast cancer cells by approximately 60% at a concentration of 50 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Propriétés

IUPAC Name |

tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h8-10H,5-7,13H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBKKRZRCCJJSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.